molecular formula C14H19BrN2O3S B4441214 N-(3-bromophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide

N-(3-bromophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide

Cat. No. B4441214
M. Wt: 375.28 g/mol
InChI Key: YFJZSKMZCMFREO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-bromophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide involves a multi-step reaction process, starting from basic piperidine scaffolds. A typical approach includes the initial preparation of ethyl piperidine-4-carboxylate, followed by sulfonylation with ethylsulfonyl chlorides to introduce the sulfonyl functional group. This process is further elaborated in the synthesis of related piperidine derivatives, where substituents are introduced at specific positions to achieve the desired structural framework (Khalid, Abbasi, & Rehman, 2014).

Molecular Structure Analysis

The molecular structure of N-(3-bromophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide is characterized by specific features such as the piperidine ring, the sulfonyl group, and the bromophenyl moiety. These structural components play a crucial role in the compound's chemical behavior and interactions. Spectral analysis techniques, including IR, 1H-NMR, and mass spectrometry, are commonly used to confirm the structure of synthesized compounds, providing insights into their molecular configurations (Sugimoto et al., 1990).

Chemical Reactions and Properties

N-(3-bromophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide can undergo various chemical reactions, including nucleophilic substitutions, due to the presence of reactive functional groups. The bromophenyl moiety, in particular, offers sites for nucleophilic attack, facilitating the introduction of additional substituents or the formation of new chemical bonds. The compound's reactivity is influenced by the nature of the substituents and the overall molecular structure, which can be tailored to achieve specific chemical properties (Yar, McGarrigle, & Aggarwal, 2009).

Physical Properties Analysis

The physical properties of N-(3-bromophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide, such as solubility, melting point, and stability, are determined by its molecular structure. The presence of the sulfonyl and bromophenyl groups can significantly influence the compound's solubility in various solvents, affecting its application in chemical synthesis and potential therapeutic uses. These properties are crucial for determining the compound's suitability for specific applications and are typically assessed through empirical studies (Khalid et al., 2016).

Chemical Properties Analysis

The chemical properties of N-(3-bromophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide, including reactivity, stability, and potential biological activities, are closely linked to its molecular structure. The compound's interactions with biological targets, such as enzymes and receptors, are influenced by the arrangement and nature of its functional groups. Understanding these chemical properties is essential for exploring the compound's potential applications in medicinal chemistry and drug discovery (Rehman et al., 2018).

properties

IUPAC Name

N-(3-bromophenyl)-1-ethylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3S/c1-2-21(19,20)17-8-4-5-11(10-17)14(18)16-13-7-3-6-12(15)9-13/h3,6-7,9,11H,2,4-5,8,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJZSKMZCMFREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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